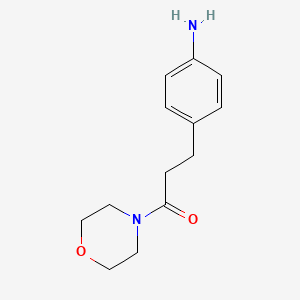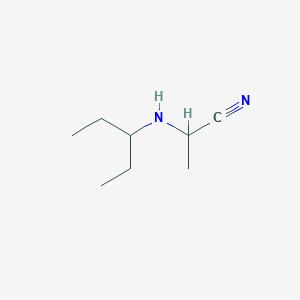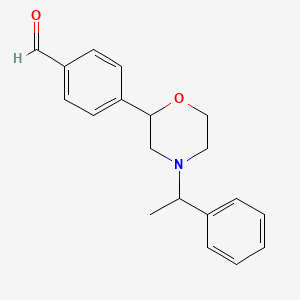
6-Bromo-2,4-dimethyl-1,3-benzoxazole
概要
説明
6-Bromo-2,4-dimethyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dimethyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method is the condensation of 2-aminophenol with 6-bromo-2,4-dimethylbenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 6-Bromo-2,4-dimethyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Hydroxylated or oxidized benzoxazole derivatives.
Reduction Products: Dihydrobenzoxazole derivatives.
科学的研究の応用
6-Bromo-2,4-dimethyl-1,3-benzoxazole has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Bromo-2,4-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
2,4-Dimethylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1,3-benzoxazole: Lacks the methyl groups, affecting its electronic properties and applications.
2,4-Dimethyl-1,3-benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.
Uniqueness: The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to similar compounds .
特性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
6-bromo-2,4-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |
InChIキー |
NOPPHJCLGMUNCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(O2)C)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8441533.png)
![[3-(4-Bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl]methylamine](/img/structure/B8441539.png)





![3-(1H-benzo[d]imidazol-2-yl)-5-(piperazin-1-yl)pyrazin-2-amine](/img/structure/B8441581.png)


![N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8441604.png)

![[1,4']Bipiperidinyl-4'-ylmethanol](/img/structure/B8441624.png)

